3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one
Description
Contextualization of Pterosin D as a Sesquiterpenoid in Natural Products Chemistry
Pterosin D is situated within the field of natural products chemistry, specifically as a sesquiterpenoid. Natural products, compounds isolated from biological sources, serve as a significant reservoir for potential drug discovery and provide valuable insights into biological processes. Sesquiterpenoids, like Pterosin D, are secondary metabolites produced by plants, fungi, and other organisms, often playing roles in defense mechanisms or signaling. acs.org The presence of pterosin compounds, including Pterosin D, is considered chemotaxonomically significant for the genus Pteris and the family Pteridaceae. mdpi.com
Historical Overview of Pterosin D Discovery and Initial Characterization
The pterosin compounds, including Pterosin D, which are 1-indanone (B140024) type sesquiterpenes, were first isolated and characterized from bracken ferns (Pteridium aquilinum) in 1978. mdpi.com Early research focused on identifying and elucidating the structures of these compounds, recognizing them as illudoid C14 and C15 molecules. mdpi.com Pterosins A, D, K, L, and Z, along with their glycosides (pterosides), were among the initial compounds identified. mdpi.com Characterization involved techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) analysis to determine their structures and stereochemistry. mdpi.commdpi.commdpi.comresearchgate.netnih.gov
Significance of Pterosin D in Contemporary Chemical Biology Research
Pterosin D holds significance in contemporary chemical biology research due to its diverse biological activities and its potential as a lead compound for the development of new therapeutic agents. biosynth.com Research into Pterosin D and other pterosins explores their effects on various cellular signaling pathways. biosynth.com Studies have investigated the potential of pterosin derivatives, including Pterosin D, in the context of diseases such as Alzheimer's disease, inflammation-related conditions, and metabolic disorders. biosynth.commdpi.comresearchgate.netnih.govresearchgate.net The interest in Pterosin D stems from its natural origin and the observed biological effects, prompting further investigation into its molecular mechanisms of action. biosynth.com
Content Inclusions: Detailed Research Findings
Recent research has explored the potential of Pterosin D in the context of Alzheimer's disease (AD). A study indicated that C3-hydroxylated pterosins, including Pterosin D, directly activated protein kinase A (PKA) in neuronal cells. researchgate.net This activation did not appear to involve changes in intracellular cAMP levels or inhibition of phosphodiesterase (PDE). researchgate.net In silico modeling suggested that C3-hydroxylated pterosins could fit into the cAMP-binding domains of PKA. researchgate.net Furthermore, Pterosin D significantly improved cognition and memory in a mouse model of AD. researchgate.net
Another area of research has focused on the inhibitory activities of pterosin derivatives against enzymes relevant to AD, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net While some pterosins showed inhibitory activity against these enzymes, (3R)-Pterosin D was reported as inactive against BChE at the tested concentrations. nih.gov
Pterosin D has also been investigated for potential anti-inflammatory and cytoprotective effects, with its mode of action potentially involving the inhibition of specific signaling pathways associated with inflammation and cellular stress responses. biosynth.com It has been shown to modulate the activity of certain enzymes and transcription factors. biosynth.com
The structural characteristics of Pterosin D, including its specific rotation and NMR data, have been crucial in identifying and differentiating it from other pterosin derivatives and related compounds. mdpi.commdpi.com
While specific quantitative data tables for Pterosin D's direct biological activities are spread across various studies focusing on different aspects, the following table summarizes some key properties and findings mentioned in the search results:
| Property/Finding | Detail | Source(s) |
| Molecular Formula | C₁₅H₂₀O₃ | biosynth.comnih.govinvivochem.cn |
| Molecular Weight | 248.32 g/mol | biosynth.comnih.govinvivochem.cn |
| PubChem CID | 147559 | nih.govinvivochem.cn |
| CAS Number | 34169-70-5 | biosynth.comnih.govinvivochem.cn |
| Source | Pteridium aquilinum (Bracken fern), Pteris cretica, Cibotium barometz | biosynth.commdpi.commedchemexpress.comchemfaces.commedchemexpress.com |
| Classification | Sesquiterpenoid, 1-indanone type, Illudoid | biosynth.commdpi.com |
| Activity (AD Model) | Restored cognition and memory in 5xFAD mice | researchgate.net |
| Mechanism (Neuronal Cells) | Directly activated PKA | researchgate.net |
| Activity (BChE Inhibition) | Inactive at tested concentrations | nih.gov |
| Potential Applications (Research) | Understanding inflammation-related diseases, lead compound for therapeutics | biosynth.com |
It is important to note that research on Pterosin D and its derivatives is ongoing, and further studies are needed to fully elucidate its biological activities and therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,13,16-17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITSCHPIOGIYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Pterosin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34169-70-5 | |
| Record name | (S)-Pterosin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 183 °C | |
| Record name | (S)-Pterosin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Elucidation of Pterosin D
Primary Botanical Sources of Pterosin D
Pterosin D is primarily isolated from ferns, particularly within the families Dennstaedtiaceae and Pteridaceae.
Species within the Pteridium genus, commonly known as bracken ferns, are significant sources of pterosins, including Pterosin D. Pteridium aquilinum (bracken fern) is widely recognized for containing various pterosins in its rhizomes and fronds biosynth.comsoton.ac.uk. Phytochemical investigations of the underground rhizome of Pteridium aquilinum have yielded a number of pterosins and pterosides (B1200994) soton.ac.uk. Studies have isolated (3R)-pterosin D from P. aquilinum nih.gov. Pterosins are biosynthesized in all parts of the bracken fern soton.ac.uk.
The Pteris genus is another important source of pterosin compounds. Pterosin D has been isolated from aerial parts of Pteris cretica medchemexpress.commedchemexpress.com. The genus Pteris is known to contain illudoid sesquiterpenes, which are recognized as chemotaxonomical markers for this genus and the family Pteridaceae mdpi.com.
Beyond the Pteridium and Pteris genera, Pterosin D and its derivatives have been found in other fern species. The rhizoma of Cibotium barometz (L.) J.Sm. is reported as a source of Pterosin D biocrick.comchemfaces.comambeed.cn. A glycosidic derivative, (3R)-Pterosin D 3-O-beta-D-glucopyranoside, has also been isolated from the rhizome of Cibotium barometz smolecule.commedchemexpress.com. Furthermore, Pterosin D has been isolated from species such as Pteridium revolutum, Ceratopteris thalictroides, and Hypolepis punctata biocrick.commdpi.comnih.gov.
Here is a table summarizing some primary botanical sources of Pterosin D:
| Botanical Source | Plant Part | Reference |
| Pteridium aquilinum | Rhizomes, Fronds | biosynth.comsoton.ac.uk |
| Pteris cretica | Aerial parts | medchemexpress.commedchemexpress.com |
| Cibotium barometz | Rhizoma | biocrick.comchemfaces.comambeed.cn |
| Pteridium revolutum | Whole plant | biocrick.commdpi.com |
| Ceratopteris thalictroides | Whole plant | biocrick.commdpi.com |
| Hypolepis punctata | Whole plant | biocrick.commdpi.com |
Pteris Genus (e.g., Pteris cretica)
Chemotaxonomical Markers in Ferns: The Role of Pterosins
Pterosins, including Pterosin D, play a significant role as chemotaxonomical markers in ferns, particularly within the family Pteridaceae mdpi.com. The presence and distribution patterns of specific pterosins can provide insights into the classification and relationships between different fern species researchgate.netnih.gov. The illudoid sesquiterpenes, known as pterosins, are recognized as characteristic chemical markers for the genus Pteris and the family Pteridaceae mdpi.com. The occurrence of certain novel classes of pterosins from a genus like Pteris can imply their significance as chemotaxonomic markers for specific species within that genus mdpi.com.
Spatial and Species-Specific Distribution Patterns of Pterosin D
The distribution of Pterosin D and other pterosins can vary spatially and is species-specific. Studies have examined the distribution of pterosins in different species of ferns from various geographical locations, such as Taiwan researchgate.netbiocrick.commdpi.comnih.gov. Research has investigated the distribution of pterosin compounds in species including Hypolepis punctata, Ceratopteris thalictroides, and Pteridium revolutum mdpi.comnih.gov. While the presence of pterosins is widespread in certain fern genera, the specific profile and concentration of individual pterosins like Pterosin D can differ between species and even within different parts of the same plant soton.ac.ukmdpi.com. For instance, the content of certain pterosins in spores and roots of bracken is considered low compared to that found in the fronds researchgate.net.
Methodologies for Isolation and Purification of Pterosin D
The isolation and purification of Pterosin D typically involve a combination of solvent-based extraction and chromatographic separation methods. These techniques leverage the chemical properties of Pterosin D, such as its polarity and solubility, to separate it from other compounds present in the raw extract.
Solvent Extraction Techniques for Pterosin D
Solvent extraction is a primary step in isolating Pterosin D from plant material. This involves using appropriate solvents to dissolve the target compound from the plant matrix. Common solvents used for the extraction of pterosins, including Pterosin D, from ferns such as Pteridium aquilinum and Pteris cretica, include methanol, ethanol (B145695), ethyl acetate (B1210297), and n-butanol. mdpi.comgoogle.comnih.govgoogleapis.com The choice of solvent can influence the efficiency of extraction and the types of compounds co-extracted. For instance, sequential partitioning with solvents of increasing polarity, such as starting with n-hexane, followed by ethyl acetate, and then n-butanol, can help fractionate the crude extract and enrich the fraction containing pterosins. google.comnih.gov Hot water extraction has also been employed for isolating pterosin derivatives. nih.gov
Chromatographic Separation Methods for Pterosin D Enrichment
Following initial solvent extraction, chromatographic methods are essential for further purifying Pterosin D from the complex mixture of compounds present in the extract. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.
Column Chromatography Approaches
Column chromatography is widely used for the initial enrichment and separation of pterosins. Various stationary phases can be employed, including silica (B1680970) gel, Diaion HP-20 (a porous polymer gel), and MCI-gel CHP 20P. mdpi.comgoogle.commdpi.com Elution is typically performed using gradient mixtures of solvents. For example, silica gel column chromatography might use gradients of n-hexane and ethyl acetate or dichloromethane (B109758) and methanol. mdpi.comgoogle.com Polydextran gel (Sephadex LH-20) column chromatography eluting with water-methanol or ethanol mixtures has also been reported for purifying organic-soluble fractions containing pterosins. google.com Repeated column chromatography steps using different stationary phases and solvent systems are often necessary to achieve sufficient purity. mdpi.comgoogle.comnih.govmdpi.com
peccato. High-Performance Liquid Chromatography (HPLC) in Pterosin D Isolation
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique offering higher resolution and is frequently used as a final purification step for Pterosin D to obtain high purity levels. googleapis.com Both normal-phase and reversed-phase HPLC have been applied in pterosin isolation. mdpi.com For instance, semi-preparative reversed-phase HPLC with a methanol/water gradient has been used to purify Pterosin D. mdpi.com HPLC coupled with UV detection is also utilized for analyzing and quantifying pterosins during the purification process. nih.gov
Spectroscopic Approaches for Pterosin D Structural Elucidation
Spectroscopic methods are crucial for determining the chemical structure of isolated Pterosin D and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pterosin D Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of Pterosin D. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the types of protons and carbons present in the molecule, their chemical environments, and their connectivity. mdpi.commdpi.commdpi.comresearchgate.netresearchgate.net
Characteristic signals in the ¹H-NMR spectrum of Pterosin D include those for gem-dimethyl groups, aromatic methyl groups, and methylene (B1212753) protons of the hydroxyethyl (B10761427) side chain. mdpi.commdpi.com For example, ¹H-NMR data for Pterosin D in DMSO-D6 shows signals around δ 1.08 (gem-dimethyl), δ 2.46 and 2.63 (aromatic methyls), and signals around δ 3.30 and 3.60 for the hydroxyethyl group. mdpi.commdpi.com The presence of an aromatic proton is also observed. mdpi.com
¹³C-NMR spectroscopy provides complementary information, showing signals corresponding to the different carbon atoms in the Pterosin D structure, including methyl carbons, methylene carbons, methine carbons, and quaternary carbons within the indanone core. mdpi.comresearchgate.net Comparison of the NMR data of isolated Pterosin D with published data for known pterosins is a standard method for structure confirmation. mdpi.comnih.govmdpi.com Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are employed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of signals and confirmation of the molecular skeleton. mdpi.comnih.govmdpi.comnih.gov The stereochemistry at chiral centers, such as C-3, can be investigated using techniques like NOESY correlations and comparison of specific rotation values with known stereoisomers. mdpi.com
Interactive Data Table: ¹H-NMR Chemical Shifts for Pterosin D
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| Gem-dimethyl (H-10) | 1.08 | s | 3H | - |
| Gem-dimethyl (H-11) | 1.29 | s | 3H | - |
| Aromatic methyl (H-15) | 2.46 | s | 3H | - |
| Aromatic methyl (H-14) | 2.63 | s | 3H | - |
| Hydroxyethyl (H-12) | 3.30 | t | 2H | 7.7 |
| Hydroxyethyl (H-13) | 3.60 | t | 2H | 7.7 |
| Allylic oxygenated (H-3) | 4.85 | s | 1H | - |
| Aromatic (H-5) | 7.57 | s | 1H | - |
Note: Data compiled from reference mdpi.com. Specific shifts may vary slightly depending on the solvent and concentration.
Interactive Data Table: ¹³C-NMR Chemical Shifts for Pterosin D
| Carbon Position | Chemical Shift (δ, ppm) |
| C-10 | 20.0 |
| C-12 | 20.3 |
| C-11 | 22.6 |
| C-13 | 27.0 |
| C-14 | 67.9 |
| C-3 | 77.1 |
| C-4 | 132.4 |
| (Quaternary C) | (Various) |
Note: Data compiled from reference mdpi.comresearchgate.net. This table provides representative shifts for some carbons; a complete ¹³C-NMR assignment would include all 15 carbons.
Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is also used to determine the molecular formula of Pterosin D by providing accurate mass measurements of the molecular ion or characteristic fragments. mdpi.commdpi.com
Proton (¹H) NMR Analysis of Pterosin D
¹H NMR spectroscopy provides information about the number, types, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of proton signals are influenced by their electronic environment, while splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons.
Based on reported data for Pterosin D and related pterosins, characteristic signals in the ¹H NMR spectrum include those for methyl groups, methylene groups, methine protons, and aromatic protons mdpi.commdpi.comresearchgate.net. For instance, studies have reported singlet signals for geminal dimethyl groups, aromatic methyl groups, and a carbinyl proton mdpi.comresearchgate.net. Methylene protons often appear as coupled signals, such as triplets or multiplets mdpi.commdpi.com. Aromatic protons typically resonate in the downfield region as singlet signals mdpi.commdpi.com.
Table 1 provides representative ¹H NMR data for Pterosin D based on reported findings.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| H-4 | 7.57 - 7.80 | s | - | 1 |
| H-3 | 4.80 - 4.85 | s, m | - | 1 |
| H-12 | 3.00 - 3.30 | t | 7.7 - 7.8 | 2 |
| H-13 | 3.60 - 3.98 | t, m | 7.7 - 7.8 | 2 |
| H-10 | 1.08 - 1.33 | s, d | 6.3 - 7.2 | 3 |
| H-11 | 1.15 - 2.49 | s | - | 3 |
| H-14 | 2.46 - 2.76 | s | - | 3 |
Note: Data compiled from various sources and may show slight variations depending on solvent and field strength. mdpi.commdpi.comresearchgate.net
Carbon-13 (¹³C) NMR Analysis of Pterosin D
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) of carbon signals are characteristic of their hybridization and electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
The ¹³C NMR spectrum of Pterosin D shows characteristic signals for the carbonyl carbon of the indanone ring, quaternary carbons, methine carbons, methylene carbons, and methyl carbons researchgate.netmdpi.com.
Table 2 presents representative ¹³C NMR data for Pterosin D, indicating the types of carbons observed.
| Carbon Type | Chemical Shift (δ, ppm) |
| C-1 (Carbonyl) | 207.59 - 210.3 |
| Quaternary C | 130.9 - 155.13 |
| Methine C | 75.90 - 132.4 |
| Methylene C | 32.8 - 61.61 |
| Methyl C | 10.70 - 22.6 |
Note: Data compiled from various sources and may show slight variations depending on solvent and field strength. researchgate.netmdpi.comoaji.net
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Pterosin D Structural Confirmation
Two-dimensional (2D) NMR techniques are essential for establishing the connectivity and spatial arrangement of atoms in complex molecules.
Heteronuclear Multiple Bond Coherence (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two to four (or occasionally five) chemical bonds princeton.edu. These correlations are invaluable for piecing together the carbon skeleton and identifying the positions of substituents. For Pterosin D, HMBC correlations help confirm the connections between the indanone core, the hydroxyl groups, the hydroxyethyl side chain, and the methyl groups mdpi.com. For example, HMBC correlations between protons of methyl groups and adjacent quaternary or methine carbons help confirm their attachment points on the indanone ring mdpi.com.
Nuclear Overhauser Enhancement Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are directly bonded princeton.edu. NOESY correlations arise from the Nuclear Overhauser Effect (NOE), which is dependent on the distance between nuclei. This technique is particularly useful for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule princeton.edu. For pterosins, NOESY correlations have been used to confirm the relative configurations of substituents on the indanone ring mdpi.commdpi.com. For instance, NOESY correlations between specific protons can indicate whether they are on the same or opposite sides of the molecular plane mdpi.com.
Mass Spectrometry (MS) Applications in Pterosin D Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern. This fragmentation pattern can be used as a fingerprint for identification and to infer structural features.
For Pterosin D, mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), is used to determine its precise molecular formula mdpi.commdpi.com. The molecular formula of Pterosin D is C₁₅H₂₀O₃, and its molecular weight is approximately 248.32 g/mol biosynth.comnih.govtargetmol.com. The mass spectrum typically shows a molecular ion peak, often in protonated or sodiated forms ([M+H]⁺ or [M+Na]⁺), corresponding to the molecular weight mdpi.commdpi.com. Fragmentation patterns observed in MS/MS experiments can provide further structural details by breaking the molecule into smaller, characteristic ions mdpi.com.
Circular Dichroism (CD) Spectroscopy for Pterosin D Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a substance. Chiral molecules exhibit a CD spectrum, and the sign and intensity of the Cotton effects (peaks or troughs) at specific wavelengths are related to the molecule's stereochemistry and conformation.
For pterosin-type compounds, including Pterosin D, CD spectroscopy is used to assign the absolute configuration of chiral centers, particularly at positions C-2 and C-3 of the indanone ring researchgate.net. Pterosins, which are 1-indanone (B140024) derivatives, exhibit characteristic CD Cotton effects in the range of 310-370 nm associated with the n→π* transition of the conjugated ketone researchgate.net. The application of empirical rules, such as Snatzke's rule, and comparison of experimental CD spectra with those of compounds with known stereochemistry or with calculated CD spectra are used for stereochemical assignments researchgate.net. For example, a positive Cotton effect at around 326-329 nm has been reported for pterosins with a specific configuration at C-3, indicating a pseudoaxial conformation of the hydroxyl group at this position mdpi.comresearchgate.net. The specific rotation ([α]D) is also a physical property related to the stereochemistry of a chiral compound and is often reported alongside CD data mdpi.com.
Synthetic Strategies and Chemical Transformations of Pterosin D
Chemical Synthesis of Pterosin D and its Analogues
Chemical synthesis offers controlled routes to Pterosin D and its structural variants, allowing for the exploration of structure-activity relationships and the production of quantities sufficient for study.
Early synthetic approaches to pterosins, including Pterosin D, have been explored since the 1970s. researchgate.net These historical methods often involved multiple steps and sometimes suffered from relatively low yields. researchgate.netnih.gov For instance, some early routes to pterosin derivatives involved six or more steps with yields not exceeding 50%. researchgate.netnih.gov
Contemporary approaches often seek to improve efficiency, yield, and stereocontrol. researchgate.netrsc.org Modern total synthesis strategies for indanone-containing compounds, the core structure of pterosins, have utilized various key reactions. beilstein-journals.org These include intramolecular Friedel-Crafts acylation to form the indanone core, Suzuki-Miyaura coupling for introducing side chains, and Wacker oxidation. researchgate.net Other methods involve photochemical ring-closure reactions. researchgate.net The development of more efficient and versatile synthetic routes remains an active area of research. researchgate.netrsc.org
Pterosin D possesses a chiral center at the C3 position of the indanone ring, leading to the possibility of stereoisomers, specifically (3R)-Pterosin D and (3S)-Pterosin D. nih.govnih.gov Stereoselective synthesis aims to control the configuration at this chiral center to obtain a specific isomer. While general synthetic routes to racemic pterosins have been developed, achieving high stereoselectivity for specific pterosin D isomers requires specialized strategies. cdnsciencepub.com Research in stereoselective synthesis of related sesquiterpenes and indanone derivatives highlights the use of methods such as diastereoselective nucleophilic additions and controlled cyclization reactions to establish specific stereocenters. acs.org
Deuterated analogues of compounds are valuable tools in research, particularly in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as in metabolic studies. researchgate.netnih.govnih.gov Deuterated pterosins, such as deuterated Pterosin B and bromopterosin, have been synthesized for use as internal standards in the quantification of related compounds like ptaquiloside (B1252988). nih.govnih.gov The synthesis of deuterated analogues often involves incorporating deuterium (B1214612) atoms from deuterated reagents into specific positions of the molecule. nih.gov For example, a facile synthesis of d4-pterosin B and d4-bromopterosin utilized a Grignard reaction with ethylene (B1197577) oxide-d4. nih.gov Similar strategies can be applied to the synthesis of deuterated Pterosin D for research applications requiring isotopically labeled standards or probes.
Stereoselective Synthesis of Pterosin D Isomers
Biotransformation and Enzymatic Modifications of Pterosin D
Pterosin D can undergo biotransformation in biological systems, leading to modified derivatives. These transformations are often mediated by enzymes.
Glycosylation is a common enzymatic modification where a sugar moiety is attached to a molecule, often affecting its solubility, stability, and biological activity. smolecule.commdpi.com Pterosin D derivatives can undergo glycosylation, forming glucosides such as (3R)-Pterosin D 3-O-beta-D-glucopyranoside. smolecule.com This modification involves the attachment of a glucose unit, typically via an O-glycosidic bond. smolecule.com Enzymatic hydrolysis, mediated by glycosidases, can cleave these glycosidic bonds, releasing the aglycone (Pterosin D in this case) and the sugar. smolecule.commdpi.comthermofisher.com These glycosylation and hydrolysis pathways are part of the metabolic fate of pterosins in plants and potentially in organisms that consume them. mdpi.com
Microbial fermentation has emerged as a valuable biotechnological approach for producing various compounds, including natural products and their derivatives. ekfdiagnostics.comnih.govresearchgate.net While direct microbial fermentation for primary Pterosin D production is less commonly reported compared to extraction from plants or chemical synthesis, microbial biotransformation can be employed to modify pterosin structures or produce glycosylated derivatives. smolecule.comgoogleapis.com Specific microbial strains can possess enzymatic machinery capable of performing reactions like glycosylation on exogenously supplied pterosin compounds. smolecule.com This biotransformation approach can offer advantages such as regioselectivity and stereoselectivity under mild conditions. google.com Research into microbial fermentation for producing glycosylated sesquiterpenoids suggests its potential for the bioproduction or modification of pterosin D derivatives. smolecule.com
Glycosylation and Hydrolysis Pathways of Pterosin D Derivatives
Interconversion Reactions Involving Pterosin D and Related Sesquiterpenoids
Interconversion reactions play a significant role in both the biosynthesis and laboratory synthesis of pterosins. These transformations highlight the close structural relationships within the pterosin family and with their precursors.
One notable interconversion is the synthesis of (±)-Pterosin D from Pterosin Z. This transformation involves specific chemical reactions to convert the Pterosin Z structure into Pterosin D uni-freiburg.de.
Naturally occurring glycosides of Pterosin D also undergo interconversion. For instance, (3R)-Pterosin D 3-O-beta-D-glucopyranoside, a glucoside form of Pterosin D, can undergo enzymatic hydrolysis catalyzed by glycosidases. This reaction cleaves the glycosidic bond, releasing glucose and the aglycone form, Pterosin D.
While not a direct conversion to or from Pterosin D, the relationship between ptaquiloside and pterosin B is a well-documented interconversion within this class of sesquiterpenoids. Ptaquiloside, an unstable norsesquiterpene glucoside found in bracken, readily converts to pterosin B under mild acid or base treatment. This natural transformation underscores the lability of some pterosin precursors and the potential for interconversion under various environmental or biological conditions.
The following table summarizes some of the reported interconversion reactions involving Pterosin D and closely related sesquiterpenoids:
| Starting Material | Product(s) | Reaction Type/Conditions | Reported Yield | Source |
| Pterosin Z | (±)-Pterosin D | Chemical transformation | Not specified | uni-freiburg.de |
| Substituted 1,3-indandione (B147059) intermediate | Pterosin D diacetate + Isopterosin D diacetate | Reduction (e.g., with zinc/acetic acid) | 86% (overall) | |
| Pterosin D diacetate | Pterosin D | Acid hydrolysis | Not specified | |
| (3R)-Pterosin D 3-O-beta-D-glucopyranoside | Pterosin D + Glucose | Enzymatic hydrolysis by glycosidases or chemical hydrolysis | Not specified | |
| Ptaquiloside | Pterosin B | Mild acid or base treatment | Not specified |
Structure Activity Relationship Sar Studies of Pterosin D and Derivatives
Elucidation of Structural Determinants for Pterosin D Biological Activity
The biological activity of pterosin compounds is closely linked to their distinct indanone skeleton and the functional groups attached. While Pterosin D itself has been studied, much of the detailed SAR analysis in the context of enzyme inhibition has involved various pterosin derivatives, allowing for a comparative understanding of the impact of structural variations. The core indanone structure provides a rigid scaffold, and the position and stereochemistry of hydroxyl groups and methyl substituents are key features that contribute to interactions with biological targets. Studies have aimed to identify which parts of the pterosin structure are essential for specific activities, such as enzyme inhibition.
Correlation of Pterosin D Structure with Enzyme Inhibition Potency (e.g., BACE1, AChE, BChE)
Pterosin derivatives have demonstrated inhibitory activity against enzymes relevant to neurodegenerative diseases, including β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) researchgate.netnih.govresearchgate.net. These enzymes are implicated in the pathogenesis of Alzheimer's disease nih.gov.
Research has shown that the inhibitory potency varies significantly among different pterosin derivatives against these enzymes nih.gov. For instance, a study investigating 15 pterosin derivatives found that they exhibited concentration-dependent inhibitory activities against BACE1, with IC₅₀ values ranging from 9.74 to 94.4 μM for most active compounds. Notably, (2S)-pterosin A and (2S)-pteroside P were inactive against BACE1 at the tested concentrations nih.gov.
Regarding cholinesterases, the same study reported varying degrees of inhibition. The most potent inhibitors against AChE included (2R)-pteroside B, (2R,3R)-pteroside C, (2S,3R)-pteroside C, (2S,3R)-pterosin C, and (2R)-pterosin B, with IC₅₀ values in the low micromolar range nih.gov. For BChE inhibition, all tested pterosin compounds showed some activity, except for (3R)-Pterosin D, which was inactive at the concentrations tested nih.gov. The most potent BChE inhibitors were (2R,3R)-pteroside C and pteroside (B12776905) Z nih.gov.
These findings highlight that subtle differences in the structure, including stereochemistry and the presence of glycoside moieties (in pterosides), can significantly impact the inhibitory potency and selectivity towards BACE1, AChE, and BChE.
| Compound | BACE1 IC₅₀ (μM) | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
| (2R)-Pterosin B | 29.6 researchgate.net | 16.2 researchgate.net | 48.1 researchgate.net |
| (2R,3R)-pteroside C | - | 3.77 nih.gov | 5.29 nih.gov |
| (2S,3R)-pteroside C | - | 9.17 nih.gov | - |
| (2S,3R)-pterosin C | - | 12.8 nih.gov | - |
| (3S)-pteroside D | 9.74 nih.gov | - | - |
| Pteroside Z | - | - | 5.31 nih.gov |
| (3R)-Pterosin D | - | - | Inactive nih.gov |
| (2S)-pterosin A | Inactive nih.gov | - | - |
| (2S)-pteroside P | Inactive nih.gov | - | - |
Impact of Substituent Modifications on Pterosin D Pharmacological Profiles
The variations in inhibitory activity among pterosin derivatives underscore the importance of substituent modifications on their pharmacological profiles. While direct modifications of Pterosin D were not extensively detailed in the provided results, the comparison between different naturally occurring pterosins and pterosides (B1200994) offers insights into these impacts.
For example, the presence of a glycoside moiety, as seen in pterosides compared to their corresponding pterosin aglycones, influences activity. The stereochemistry at specific positions, such as C-2 and C-3 of the indanone ring, also plays a critical role in determining the potency and target selectivity researchgate.net. The differential activity of compounds like (2R)-Pterosin B and (2R,3R)-pteroside C against BACE1, AChE, and BChE demonstrates that modifications to the core structure or the addition of sugar units can alter the binding affinity and mode of inhibition researchgate.netnih.govresearchgate.net. The inactivity of (3R)-Pterosin D against BChE, while other pterosins show inhibition, further emphasizes the sensitivity of the biological activity to structural details, including stereochemistry at the C-3 position nih.gov.
Computational and Molecular Docking Approaches in Pterosin D SAR Analysis
Computational methods, particularly molecular docking, have been employed to gain a deeper understanding of the SAR of pterosins and their interactions with target enzymes like BACE1, AChE, and BChE researchgate.netnih.govresearchgate.netpensoft.netfrontiersin.orgmdpi.comresearchgate.net. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (pterosin derivative) within the active site of a protein (enzyme) pensoft.net.
These studies help to visualize the molecular interactions, such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking, between the pterosin structure and key amino acid residues in the enzyme's binding pocket researchgate.netnih.gov. By correlating the predicted binding energies and interaction patterns with the experimentally determined inhibitory activities (IC₅₀ and Kᵢ values), researchers can elucidate the structural features of pterosins that are critical for potent binding and inhibition researchgate.netnih.gov.
Advanced Analytical Methods for Pterosin D Research
Hyphenated Techniques for Pterosin D Quantification and Profiling
Hyphenated techniques, which combine separation methods with detection methods, are crucial for the quantification and profiling of Pterosin D, especially in samples where it is present alongside other compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pterosin D Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically tandem mass spectrometry (LC-MS/MS) are widely employed for the analysis of pterosins, including Pterosin D. These techniques offer high sensitivity and selectivity, enabling the detection and quantification of pterosins in various sample types such as plant extracts, soil, and groundwater mdpi.comnih.govresearchgate.netacs.org.
LC-MS/MS methods have been developed and validated for the analysis of pterosins, often focusing on compounds like ptaquiloside (B1252988) and its degradation product, pterosin B nih.govresearchgate.netacs.org. These methods demonstrate significantly better detection limits compared to older techniques like LC-UV researchgate.netacs.orgdatapdf.com. For instance, a sensitive LC-MS/MS method for quantifying ptaquiloside and pterosin B in soil and groundwater achieved detection limits of 0.19 µg/L and 0.15 µg/L, respectively, which were 300-650 times better than previous LC-UV methods researchgate.netacs.orgdatapdf.com. While these specific studies focus on pterosin B, the principles and methodologies are applicable to the analysis of other pterosins like Pterosin D due to their structural similarities.
LC-MS/MS allows for the simultaneous quantification of multiple pterosin compounds. researchgate.net The method involves chromatographic separation using columns like a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. mdpi.com Fragmentation patterns of precursor ions are observed, producing characteristic daughter ions used for identification and quantification. mdpi.com
An example of LC-MS/MS application involves the analysis of pterosins in fern samples. mdpi.com
| Analyte | Precursor Ion (m/z) | Major Fragment Ion (m/z) |
| Pterosin A | [M+H]+ | 249.43 |
| Pterosin I | [M+H]+ | 233.36 |
| Pterosin Z | [M+H]+ | 247.41 |
| Pterosin B | 219.1 | 187, 203, 218 |
Note: While specific LC-MS/MS data for Pterosin D fragmentation was not explicitly found in the provided snippets, the table above illustrates the type of fragmentation data obtained for related pterosins using this technique.
LC-MS-based methods have been developed for the simultaneous quantification of several pterosins and their glycosides in bracken ferns, demonstrating good linear range and low limits of detection. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Pterosin D Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of Pterosin D and its derivatives. Both 1D and 2D NMR experiments provide comprehensive information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. mdpi.comresearchgate.netresearchgate.netbiocrick.com
Studies on the structural elucidation of new pterosin compounds often involve extensive analysis of 1H and 13C NMR spectra, along with 2D NMR techniques such as COSY, HMQC, and HMBC. mdpi.commdpi.comresearchgate.net Comparison of NMR data of unknown compounds with those of known pterosins, including Pterosin D, is a common approach for structure identification. mdpi.comresearchgate.net
For example, the 1H-NMR spectrum of a pterosin derivative can show characteristic signals for methyl groups, methylene (B1212753) groups, aromatic protons, and carbinyl protons, providing clues about the indanone skeleton and attached substituents. mdpi.comnih.govmdpi.com 13C-NMR spectroscopy provides information about the carbon framework, including the presence of methyls, methylenes, methines, and quaternary carbons. mdpi.comresearchgate.net
Detailed analysis of HMBC correlations can confirm the connectivity between different parts of the molecule, such as the linkage of a sugar moiety to the aglycone. mdpi.com
NMR spectroscopic data for pterosins are often presented in tables, detailing the chemical shifts and coupling constants for each proton and carbon atom. mdpi.comnih.govmdpi.comresearchgate.net
| Position | 1H NMR (δH) | 13C NMR (δC) |
| C-2 | - | (Quaternary) |
| C-3 | (e.g., 4.84, s) | (e.g., 77.1) |
| C-4 | (e.g., 7.52, s) | (e.g., 132.4) |
| C-5 | (e.g., 7.57, s) | - |
| C-6 | - | - |
| C-7 | - | - |
| C-10 | (e.g., 1.08, s) | (e.g., 20.0) |
| C-11 | (e.g., 1.28, s) | (e.g., 22.6) |
| C-12 | (e.g., 2.57, s) | (e.g., 20.3) |
| C-13 | (e.g., 2.74, t) | (e.g., 27.0) |
| C-14 | (e.g., 3.98, m) | (e.g., 67.9) |
| C-15 | (e.g., 2.46, s) | (e.g., 15.3) |
Comparison of the specific rotation of isolated Pterosin D with reported values for (3R)-Pterosin D has been used to determine its absolute configuration. mdpi.com
Advanced Spectroscopic Methods for Chiral Pterosin D Analysis
Pterosin D possesses a chiral center at the C-3 position. ncats.io Determining the absolute configuration of this stereocenter is important for understanding its biological activity and properties. Advanced spectroscopic methods, particularly those sensitive to molecular chirality, are employed for this purpose.
Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the stereochemistry of chiral molecules like pterosins. researchgate.netbiocrick.comresearchgate.netjst.go.jpcdnsciencepub.com Pterosins, being 1-indanone (B140024) derivatives with conjugated ketones, exhibit characteristic CD Cotton effects in the range of 310-370 nm associated with the n→π* transition of the conjugated ketone. researchgate.netjst.go.jp
Studies have applied Snatzke's rule to pterosin compounds to discuss their conformations based on observed CD Cotton effects. researchgate.netjst.go.jp The results obtained from compounds with established stereochemistry have been applied to determine the absolute configurations of pterosin D type compounds. researchgate.netjst.go.jp
Optical rotation measurements are also used to assess the chirality of Pterosin D. The specific rotation ([α]D) is a physical property that can indicate the presence and the specific enantiomer of a chiral compound. mdpi.comfoodb.camdpi.com Comparison of the measured specific rotation of an isolated sample with reported values for known enantiomers (e.g., (3R)-Pterosin D) allows for the assignment of absolute configuration. mdpi.com For instance, a specific rotation of [α]D24 + 4.8 (c = 0.5, MeOH) for Pterosin D obtained from acid hydrolysis was compared with the reported value of [α]D22 + 5 (c = 0.35, MeOH) for (3R)-Pterosin D, leading to the assignment of the (3R)-configuration. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another technique that can be used to separate and analyze the enantiomers of chiral compounds. chiraltech.comshimadzu.com While not explicitly detailed for Pterosin D in the provided snippets, chiral HPLC is a standard method for assessing enantiomeric purity and separating chiral isomers in natural product research.
Future Directions and Research Perspectives for Pterosin D
Elucidating Novel Biological Targets and Pathways of Pterosin D
Research into Pterosin D continues to explore its interactions with various biological targets and pathways. Studies have indicated that C3-hydroxylated pterosins, including Pterosin D, can directly activate protein kinase A (PKA) in neuronal cells, without affecting intracellular cAMP levels or inhibiting phosphodiesterase (PDE). researchgate.net In silico modeling supports that C3-hydroxylated pterosins fit the cAMP-binding domain (CBD) of PKA. researchgate.net This direct activation of PKA by Pterosin D suggests a potential mechanism for its observed effects in neuronal contexts.
Further research is needed to fully map the protein interaction network of Pterosin D and identify other potential binding partners. Understanding the complete profile of enzymes and transcription factors modulated by Pterosin D is crucial for elucidating its diverse biological activities and potential therapeutic applications. biosynth.com Functional enrichment analyses in related research areas have implicated pathways such as 'cAMP-mediated signaling' and 'Endocannabinoid Neuronal Synapse Pathway', suggesting potential avenues for investigating Pterosin D's influence on brain development and synaptic transmission. researchgate.net
Development of Pterosin D as a Chemical Probe for Biological Processes
The development of Pterosin D or its derivatives as chemical probes represents a significant future direction. Chemical probes are valuable tools in chemical biology, used to investigate and manipulate protein function in a controlled manner within their native cellular environment. mskcc.org They can be "mutated" chemically to gain insights into protein or cellular states. mskcc.org
Given Pterosin D's observed direct activation of PKA in neuronal cells, it holds potential as a chemical probe for studying PKA-mediated signaling pathways, particularly in neurons. researchgate.net Developing fluorescently labeled or affinity-tagged Pterosin D analogues could enable researchers to visualize its localization within cells, identify its binding partners, and study the dynamics of its interaction with target proteins like PKA. mskcc.org This would provide a powerful tool for dissecting the intricate cellular processes influenced by Pterosin D. The design and synthesis of such probes would require careful consideration of linker length and attachment points to maintain biological activity and specificity. nih.gov
Innovative Synthetic Strategies for Pterosin D Analogues with Enhanced Specificity
Developing innovative synthetic strategies is essential for creating Pterosin D analogues with enhanced specificity and potentially improved pharmacological properties. While Pterosin D can be isolated as a natural product, chemical synthesis allows for the creation of modified structures. biosynth.comgoogleapis.com Previous synthetic routes to pterosin derivatives have sometimes faced challenges with low yields and multiple steps. mdpi.com More recent approaches have aimed for more facile and higher-yielding syntheses of pterosin analogues. mdpi.comnih.gov
Future research should focus on designing synthetic routes that allow for precise modifications of the Pterosin D structure, particularly at positions crucial for target binding and activity, such as the C3 hydroxyl group implicated in PKA activation. researchgate.net Strategies could involve exploring different protecting groups, catalysts, and reaction conditions to improve efficiency and stereoselectivity, especially considering the (3R) configuration of naturally occurring Pterosin D. nih.govmdpi.com The development of combinatorial chemistry approaches could also facilitate the rapid generation and screening of diverse Pterosin D analogues to identify compounds with optimized target specificity and potency.
Integration of Pterosin D Research in Multi-Target Therapeutic Approaches
The potential of Pterosin D and its derivatives in multi-target therapeutic approaches is an exciting area for future research. Many complex diseases, such as Alzheimer's disease, involve multiple pathological pathways. nih.govresearchgate.net Targeting multiple key pathways simultaneously is an attractive strategy for developing more effective therapies and potentially overcoming drug resistance. nih.govresearchgate.netbiochempeg.com
While a study on pterosin derivatives inhibiting enzymes related to Alzheimer's disease showed that (3R)-Pterosin D was inactive against butyrylcholinesterase (BChE) at the tested concentrations, other pterosin derivatives demonstrated inhibitory activities against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and BChE. nih.govresearchgate.net This suggests that while Pterosin D itself may not target all these enzymes, the pterosin scaffold has potential for multi-target engagement through structural modifications. nih.govresearchgate.net
Future research could investigate the potential of Pterosin D analogues to modulate multiple relevant targets involved in specific diseases. For instance, exploring analogues that retain PKA activation properties while also interacting with other pathways implicated in neurodegeneration or inflammation could lead to the development of novel multi-target therapeutic candidates. researchgate.net Computational modeling and high-throughput screening could play a significant role in identifying such multi-acting compounds. nih.gov
Exploration of Pterosin D Biosynthesis and Metabolic Engineering Pathways
Understanding the biosynthesis of Pterosin D in its natural source, the bracken fern, is crucial for sustainable production and for exploring metabolic engineering possibilities. Pterosins are a group of sesquiterpenes found in Pteridium aquilinum. biosynth.comcdnsciencepub.com While the decomposition of ptaquiloside (B1252988) has been suggested as a source for some pterosins like Pterosin B, the specific biosynthetic pathway for Pterosin D requires further elucidation. omicsonline.orgmdpi.com
Research should focus on identifying the enzymes, genes, and regulatory mechanisms involved in Pterosin D biosynthesis in bracken fern. This could involve genomic and transcriptomic studies of the plant. nptel.ac.in Understanding the pathway could pave the way for metabolic engineering approaches to enhance Pterosin D production in the plant itself or to engineer alternative host organisms, such as yeast or bacteria, for heterologous production. nptel.ac.ind-nb.info Metabolic engineering involves purposefully modifying cellular processes to achieve desired goals, such as enhanced production of metabolites. nptel.ac.in This could provide a more controlled and potentially scalable source of Pterosin D for research and potential development.
Q & A
Q. What analytical techniques are recommended for identifying and characterizing Pterosin D in complex biological matrices?
To confirm the identity and purity of Pterosin D, researchers should combine chromatographic separation (e.g., HPLC or LC-MS) with spectroscopic methods such as NMR and high-resolution mass spectrometry (HRMS). For example, studies on structurally similar compounds like pterosin B employed LC-MS/MS for quantification in soil matrices, ensuring specificity and sensitivity . For novel derivatives (e.g., Pterosin D 3-O-glucoside), comparative spectral analysis with known standards is critical .
Q. How can researchers design experiments to assess the stability of Pterosin D under varying environmental conditions?
Stability studies should adopt controlled incubation experiments, as demonstrated in pterosin B research. Key steps include:
- Spiking Pterosin D into soil or aqueous matrices at environmentally relevant concentrations.
- Monitoring degradation kinetics using first-order reaction models to calculate half-lives.
- Validating microbial involvement via sterile/non-sterile soil comparisons .
- Including pH-controlled conditions to assess acid-catalyzed hydrolysis, a known degradation pathway for related pterosins .
Q. What methodologies are suitable for detecting Pterosin D in plant or microbial systems?
Combine extraction protocols (e.g., solid-phase extraction) with tandem mass spectrometry for trace-level detection. For tissue-specific localization, microdissection followed by LC-MS/MS is recommended. Studies on pterosin A in diabetic mouse models used tissue homogenization and protein phosphorylation assays, which could be adapted for Pterosin D .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Pterosin D across different experimental models?
- Hypothesis testing : Use the PICO framework (Population, Intervention, Comparison, Outcome) to standardize variables. For example, compare Pterosin D’s effects on AMPK phosphorylation in liver cells (HepG2 vs. H4-IIE) under identical glucose conditions .
- Data normalization : Account for differences in cell viability assays (e.g., MTT vs. ATP-based assays) and compound solubility.
- Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs and contextualize discrepancies .
Q. What experimental strategies can elucidate the mechanistic role of Pterosin D in modulating cellular signaling pathways?
- Kinase activity profiling : Use phosphoproteomics (e.g., Western blotting for AMPK, Akt, or GSK3 phosphorylation) to map downstream targets, as done for pterosin A .
- Gene knockout/knockdown models : CRISPR-Cas9-edited cell lines can isolate Pterosin D’s effects on specific pathways.
- Dose-response and time-course experiments : These clarify whether effects are concentration-dependent or transient, reducing false-positive interpretations .
Q. How can researchers address challenges in replicating Pterosin D degradation studies across soil types?
- Soil characterization : Measure organic carbon content, pH, and microbial biomass to contextualize degradation rates. Pterosin B exhibited faster dissipation in loamy sand vs. sandy loam soils, highlighting matrix-dependent variability .
- Standardized protocols : Pre-incubate soils to stabilize microbial activity and report metadata using NEMSIS-compliant labels for reproducibility .
- Data transparency : Document raw data, coding decisions, and alternative hypotheses in supplementary materials, per open-science guidelines .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for analyzing non-linear degradation kinetics of Pterosin D?
Use sum-of-exponents models to capture biphasic degradation (e.g., fast initial phase followed by slower microbial-driven decay). For pterosin B, a two-first-order-reaction model yielded half-lives of 0.7–3.5 hours (fast phase) and 20–100× slower rates (slow phase) . Tools like nonlinear regression in R or Python’s SciPy optimize parameter estimation.
Q. How should researchers validate the specificity of Pterosin D interactions in omics datasets?
- Negative controls : Include solvent-only treatments and isomer controls (e.g., pterosin A or B) to rule off-target effects.
- Pathway enrichment analysis : Use tools like DAVID or GSEA to identify overrepresented pathways and filter false discoveries.
- Independent validation : Confirm key findings with orthogonal methods (e.g., siRNA silencing alongside pharmacological inhibition) .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
